molecular formula C15H13NO3 B11857760 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11857760
M. Wt: 255.27 g/mol
InChI Key: AHGRJKAYTCIRQM-UHFFFAOYSA-N
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Description

6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a hydroxy group at the 6-position and a propyl chain at the 2-position of its fused aromatic ring system. Its synthesis typically involves the reaction of 1,8-naphthalic anhydride with amino alcohols or alkylamines under reflux conditions, followed by functionalization of the 6-position via bromination, hydroxylation, or nucleophilic substitution . The compound’s fluorescence properties and electron-deficient aromatic core make it relevant in materials science and biomedical applications, particularly as a sensor or therapeutic probe .

Key structural features include:

  • Hydroxy group at position 6: Enhances solubility in polar solvents and enables hydrogen bonding, critical for interactions in biological systems.
  • Propyl chain at position 2: Improves lipophilicity, aiding membrane permeability in cellular assays.

Properties

IUPAC Name

6-hydroxy-2-propylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-8-16-14(18)10-5-3-4-9-12(17)7-6-11(13(9)10)15(16)19/h3-7,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGRJKAYTCIRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C3C(=C(C=C2)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of aniline derivatives with β-ketoesters, followed by oxidation and functional group modifications. The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is a well-known method for synthesizing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis systems can further enhance production scalability.

Chemical Reactions Analysis

Hydroxylation and Functional Group Modifications

The 6-hydroxy group enables targeted modifications through nucleophilic aromatic substitution and oxidation-reduction reactions :

Reaction TypeConditionsProductYieldSource
Hydroxylation K₂CO₃, NHS, DMSO, 80°C6-hydroxy derivative87-94%
Sulfonation Methanesulfonyl chloride, DMF, K₂CO₃5-methanesulfonate ester13% (post-HPLC)
Azo Coupling Diazonium salts, acidic conditions5-[(4-nitrophenyl)azo] derivativeN/A

Key findings:

  • Hydroxylation occurs via radical intermediates under basic conditions with NHS as a catalyst .

  • Sulfonation at position 5 facilitates further nucleophilic substitutions (e.g., with amines) .

  • Azo derivatives exhibit bathochromic shifts due to extended conjugation .

Nucleophilic Substitution Reactions

The electron-deficient aromatic system undergoes regioselective substitutions:

Amination

  • Microwave-assisted amination with primary amines (e.g., propylamine) in ethanol at 100°C yields N-alkylated derivatives .

  • Buchwald-Hartwig coupling with butyramide using G3-xantphos palladium catalyst and Cs₂CO₃ in dioxane achieves C–N bond formation at position 6 (94% yield) .

Halogenation

  • Bromination at position 6 (using NBS or Br₂) produces 6-bromo derivatives, enabling cross-coupling reactions .

Coordination Chemistry

The nitrogen-rich structure acts as a bidentate ligand :

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the isoquinoline N and carbonyl O atoms.

  • Coordination enhances redox activity, relevant for catalytic applications.

Tautomerization and Redox Behavior

The dione moiety exhibits pH-dependent tautomerization :

  • In acidic conditions: Enol form dominates (λmax = 420 nm in DMSO).

  • In basic conditions: Keto form prevails (λmax = 380 nm) .

Redox properties:

  • Reduction potential: E₁/2 = −1.2 V vs. Ag/AgCl (cyclic voltammetry in acetonitrile) .

  • Oxidized by H₂O₂ to form quinone-like structures.

Derivatization for Biological Activity

Structure-activity relationship (SAR) studies reveal:

DerivativeModificationBioactivity
5-Methoxy OCH₃ at position 5Enhanced solubility (LogP = 1.2 vs. 1.5 parent)
6-Amino NH₂ at position 63× higher anticancer potency (IC₅₀ = 2.1 μM vs. 6.7 μM parent)
Azo-linked –N=N–C₆H₄NO₂Photodynamic therapy applications

Stability and Degradation

  • Thermal stability : Decomposes at 241°C (flash point) .

  • Photodegradation : UV exposure (λ = 254 nm) causes ring-opening via singlet oxygen mechanism .

  • Hydrolytic stability : Stable in pH 4–9; degrades in strong acids/bases via imide ring hydrolysis.

This compound’s versatile reactivity enables tailored modifications for drug development, sensors, and coordination polymers. Future research should explore its electrocatalytic properties and targeted delivery systems for oncology applications .

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that derivatives of benzo[de]isoquinoline compounds, including 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves inhibition of monoamine oxidase (MAO) and cholinesterase enzymes, which are implicated in neurodegeneration and cognitive decline .

Antidepressant Activity

Research has shown that certain derivatives of this compound can significantly reduce immobility in the forced swim test, a standard model for evaluating antidepressant activity. Compounds with specific substitutions demonstrated enhanced selectivity and potency against MAO-B, suggesting a promising avenue for developing new antidepressants .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects on human cancer cells, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The antiproliferative activity was found to correlate with the structural modifications of the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied to understand how alterations in its chemical structure affect its biological activity. For instance:

Substituent Position Activity (IC50) Biological Target
Para9.13 μMMAO-B
Meta40.84 μMMAO-B
Ortho3.26 μMBuChE

This table summarizes the inhibitory potency against specific enzymes, highlighting the importance of substituent positioning on the benzene ring .

Case Study 1: Neurodegenerative Disease Models

In a study exploring multi-target-directed ligands for neurodegenerative diseases, several compounds derived from benzo[de]isoquinoline were synthesized and tested for their ability to inhibit MAO and cholinesterase activities. Among them, a derivative closely related to 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione showed promising results, indicating potential therapeutic applications for depression associated with neurodegeneration .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines to evaluate their anticancer properties. The results demonstrated that modifications to the core structure significantly enhanced cytotoxicity, with some compounds displaying IC50 values as low as 1.9 µg/mL against HCT-116 cells . This suggests that further exploration of these derivatives could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthalimide derivatives are widely studied for their tunable electronic and biological properties. Below is a detailed comparison of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties Synthesis Yield Applications References
6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-OH, 2-propyl High fluorescence quantum yield (Φ = 0.45 in DMSO), moderate solubility in water ~80% (via hydroxylation of brominated precursor) Cancer imaging, metal ion sensing
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(3-hydroxypropyl) Lower lipophilicity, pH-sensitive fluorescence 83% (direct condensation of 1,8-naphthalic anhydride with 3-amino-1-propanol) Fluorescent pH probes
6-Bromo-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-Br, 2-propyl Reactivity for Suzuki coupling or nucleophilic substitution, poor water solubility 75–85% (bromination using NBS/PPh₃) Intermediate for functionalized derivatives
6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-NH₂, 2-(dimethylaminoethyl) Strong solvatochromism, enhanced cellular uptake 65% (nitro reduction followed by alkylation) Intracellular pH sensors, drug delivery
2-(3-Aminopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(3-aminopropyl) High reactivity for conjugation (e.g., polyamine linkers), moderate fluorescence Not isolated (used in situ for polyamine conjugates) Anticancer prodrugs

Key Findings from Comparative Studies

Fluorescence and Solubility: The 6-hydroxy-2-propyl derivative exhibits superior water solubility compared to its brominated (6-Br) and alkylated (2-(3-hydroxypropyl)) analogs due to the polar hydroxyl group . The 6-amino analog shows redshifted emission (λem = 550 nm vs. 520 nm for the hydroxy variant), attributed to the electron-donating amino group enhancing intramolecular charge transfer .

Biological Activity: 6-Hydroxy-2-propyl derivatives demonstrate selective accumulation in ovarian cancer cells, with fluorescence intensity correlating to cellular redox status . 2-(3-Aminopropyl) analogs conjugated to polyamines exhibit antiproliferative activity against leukemia cells (IC50 = 2.1 μM) but lack the imaging utility of hydroxylated derivatives .

Synthetic Flexibility: Brominated derivatives (e.g., 6-Br-2-propyl) serve as versatile intermediates for cross-coupling reactions, enabling the introduction of azido, amino, or allyl groups . Hydroxylation via nucleophilic substitution (e.g., replacing Br with OH) requires careful control of reaction conditions to avoid over-oxidation .

Biological Activity

6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS Number: 134870-25-0) is a compound belonging to the class of benzoisoquinoline derivatives. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article explores the compound's biological properties, including its antibacterial, antifungal, and enzyme inhibition activities.

The molecular formula of 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is C15H13NO3, with a molecular weight of 255.269 g/mol. The compound exhibits a density of 1.3 g/cm³ and a boiling point of approximately 475.5 °C at 760 mmHg .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoisoquinoline derivatives, including 6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. In vitro tests have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this derivative have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoisoquinoline Derivatives

CompoundMIC (mg/mL)Target Organisms
6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneTBDS. aureus, E. coli
Similar Derivative A0.0039S. aureus
Similar Derivative B0.025E. coli

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In related studies, derivatives of benzoisoquinoline exhibited competitive inhibition against AChE with IC50 values significantly lower than standard inhibitors .

Table 2: AChE Inhibition Potency

CompoundIC50 (nM)Reference
6-Hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneTBDCurrent Study
Standard Inhibitor1920Comparison Reference

Case Studies

A notable study examined the efficacy of various benzoisoquinoline derivatives in treating hyperproliferative diseases, including cancer. The findings suggested that these compounds could inhibit specific bromodomains associated with cancer progression .

In another investigation focusing on the antimicrobial properties of related compounds, it was found that structural modifications significantly impacted their biological activity, indicating that further research into the structure-activity relationship (SAR) could yield more potent derivatives .

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